molecular formula C19H23F3N6O2 B2572109 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 2034406-50-1

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Cat. No.: B2572109
CAS No.: 2034406-50-1
M. Wt: 424.428
InChI Key: UVXQAHXLABQXBB-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly as a potential kinase inhibitor. Its complex structure is designed to interact with specific ATP-binding sites on kinase enzymes, which are critical targets in oncology and inflammatory disease research. The compound features a dihydropyrimidinone scaffold linked to a trifluoromethyl-substituted pyrimidine via a piperidine acetamide chain, a design strategy often employed to enhance binding affinity and selectivity. Researchers utilize this compound as a key chemical tool to probe kinase signaling pathways, study enzyme kinetics, and investigate cellular proliferation and apoptosis mechanisms. According to supplier data, this product is offered with high chemical purity and is intended for in vitro analytical applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific handling, storage, and safety information.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N6O2/c1-11-12(2)23-10-28(18(11)30)9-17(29)26-14-4-6-27(7-5-14)16-8-15(19(20,21)22)24-13(3)25-16/h8,10,14H,4-7,9H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXQAHXLABQXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperidine and acetamide groups. Common reagents used in these reactions include acetic anhydride, trifluoromethylpyrimidine, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C14H22N4O2C_{14}H_{22}N_{4}O_{2}. Its structure features a pyrimidine ring, which is known for contributing to various biological activities. The presence of trifluoromethyl and piperidine moieties enhances its pharmacological profile.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against a range of bacteria and fungi. For instance:

  • A study highlighted that pyrimidine derivatives showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Another investigation into novel trifluoromethyl pyrimidinone compounds revealed promising anti-tubercular activity, suggesting that modifications in the pyrimidine structure can lead to enhanced efficacy against resistant strains of bacteria .

Anticancer Potential

The compound's structural attributes may also contribute to anticancer applications. Pyrimidines are known to interfere with nucleic acid synthesis and cell division:

  • Research has indicated that certain substituted pyrimidines possess cytotoxic activity against various cancer cell lines, potentially through mechanisms involving DNA intercalation or inhibition of specific kinases involved in tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives:

Structural Feature Effect on Activity
Trifluoromethyl groupIncreases lipophilicity and bioavailability
Piperidine ringEnhances receptor binding affinity
Dimethyl substitutionsModulates electronic properties and steric hindrance

This table summarizes how specific structural features influence the compound's pharmacological properties, guiding further synthetic modifications for improved efficacy.

Antimicrobial Screening

In a recent study, a series of pyrimidine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds featuring a similar framework to the target compound displayed notable antibacterial effects, particularly against Gram-positive bacteria .

Cancer Cell Line Testing

Another study focused on evaluating the cytotoxic effects of pyrimidine derivatives on human cancer cell lines. The findings demonstrated that certain modifications led to enhanced apoptosis in cancer cells, indicating potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Chemoinformatic Analysis

Using computational similarity metrics like the Tanimoto coefficient and Morgan fingerprints , this compound can be compared to analogs with shared motifs (e.g., pyrimidine cores, piperidine linkers, or trifluoromethyl groups). For example:

Compound Name / ID Core Structure Substituents Tanimoto Similarity (vs. Target) Key Functional Differences
Aglaithioduline Hydroxamate-based HDAC inhibitor Lacks trifluoromethyl group ~70% (vs. SAHA) Reduced metabolic stability
896127-47-2 Piperidineacetamide Fluorophenyl, pyrrolyl-methyl Not calculated (structural overlap) Differs in aromatic substitution
Salternamide E derivatives Marine-derived pyrimidines Natural alkyl chains Low (divergent biosynthesis) Reduced synthetic tractability

Key Insights :

  • Piperidine-linked acetamides (e.g., 896127-47-2 ) share conformational flexibility but differ in electronic profiles due to fluorophenyl vs. trifluoromethylpyrimidine substituents .
Bioactivity and Target Engagement

Hierarchical clustering of bioactivity profiles (as in ) suggests that pyrimidine-acetamide hybrids often cluster with kinase inhibitors or epigenetic modulators. For instance:

  • Aglaithioduline shows HDAC8 inhibition (~70% similarity to SAHA) but lacks the trifluoromethyl group critical for enhanced binding in the target compound .
  • Marine pyrimidines (e.g., Salternamide E ) exhibit antibiotic properties but diverge in scaffold complexity, limiting direct comparison .

Docking Affinity Variability: Molecular docking studies (as in ) indicate that minor structural changes (e.g., methyl vs. trifluoromethyl groups) alter binding poses. For example:

  • The trifluoromethyl group in the target compound may form halogen bonds with kinase ATP pockets, a feature absent in non-fluorinated analogs.
  • Piperidine conformation affects steric compatibility with target enzymes (e.g., HDACs or kinases) .
Pharmacokinetic and ADMET Profiles

While explicit ADMET data for the target compound is unavailable, analogs provide predictive insights:

  • Trifluoromethylation improves membrane permeability but may increase hepatotoxicity risks .
  • Piperidine-acetamide linkers balance solubility and metabolic stability compared to ester or carbamate linkers .

Biological Activity

The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including cytotoxicity, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure

The compound's IUPAC name suggests a complex structure featuring a dihydropyrimidine core substituted with various functional groups. Its molecular formula is C18H22F3N5OC_{18}H_{22}F_3N_5O, indicating the presence of trifluoromethyl and piperidine moieties, which may contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown promising cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
SGC-7901 (gastric)10.5
A549 (lung)12.3
HepG2 (liver)9.8

These findings suggest that the target compound may also possess significant anticancer activity, warranting further investigation.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. For example, certain pyrimidine-based compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
E. coli50
S. aureus25
C. albicans30

The presence of specific substituents on the pyrimidine ring can enhance antimicrobial activity; thus, structural modifications in the target compound could potentially improve its efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activity. Key findings related to SAR include:

  • Substitution Effects : The addition of electron-withdrawing groups (like trifluoromethyl) has been linked to increased potency against cancer cell lines.
  • Hydroxyl Group Positioning : Variations in hydroxyl group placement on the pyrimidine ring significantly affect anticancer activity.
  • Piperidine Moiety : The incorporation of piperidine enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

Several studies focusing on similar compounds provide insights into the biological potential of the target compound:

  • Study on Pyrimidine Derivatives : A series of pyrimidines were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines, revealing several candidates with IC50 values lower than conventional chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Evaluation : Research involving novel thiouracil derivatives demonstrated broad-spectrum antimicrobial activities with MIC values comparable to established antibiotics .

Q & A

Q. How can the Canadian Research and Development Classification (CRDC) guide experimental design?

  • Answer : Align projects with CRDC subclasses:
  • RDF2050112 : Reaction fundamentals and reactor design for kinetic studies.
  • RDF2050108 : Process control simulations for scalability .

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